molecular formula C10H17NO2S2 B8703426 N-tert-butyl-5-ethylthiophene-2-sulfonamide

N-tert-butyl-5-ethylthiophene-2-sulfonamide

Cat. No.: B8703426
M. Wt: 247.4 g/mol
InChI Key: UWSJKYHYYQWTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-5-ethylthiophene-2-sulfonamide is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. They are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula

C10H17NO2S2

Molecular Weight

247.4 g/mol

IUPAC Name

N-tert-butyl-5-ethylthiophene-2-sulfonamide

InChI

InChI=1S/C10H17NO2S2/c1-5-8-6-7-9(14-8)15(12,13)11-10(2,3)4/h6-7,11H,5H2,1-4H3

InChI Key

UWSJKYHYYQWTMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-tert-butyl-5-ethylthiophene-2-sulfonamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-tert-butyl-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-tert-butyl-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-tert-butyl-5-ethylthiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

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